Desfluorocitalopram hydrochloride
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Description
Desfluorocitalopram hydrochloride is a chemical compound with the molecular formula C20H22N2O.ClH and a molecular weight of 342.862. It is a derivative of citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression. This compound is characterized by the absence of a fluorine atom, which differentiates it from its parent compound, citalopram .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of desfluorocitalopram hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-isobenzofurancarbonitrile.
Intermediate Formation: This intermediate is then reacted with 1-(3-(dimethylamino)propyl)-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phenyl-1,3-dihydro-1-phen
Properties
CAS No. |
1148027-85-3 |
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Molecular Formula |
C20H23ClN2O |
Molecular Weight |
342.9 g/mol |
IUPAC Name |
1-[3-(dimethylamino)propyl]-1-phenyl-3H-2-benzofuran-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH/c1-22(2)12-6-11-20(18-7-4-3-5-8-18)19-10-9-16(14-21)13-17(19)15-23-20;/h3-5,7-10,13H,6,11-12,15H2,1-2H3;1H |
InChI Key |
VRJUVTZACLHYJH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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